molecular formula C15H10INO B8365452 4,5-Diphenyl-2-iodooxazole

4,5-Diphenyl-2-iodooxazole

Cat. No. B8365452
M. Wt: 347.15 g/mol
InChI Key: WBPNQQLVXYWYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04143047

Procedure details

n-Butyl-isobutyramide (2.06 g, 0.0144 m) in dry THF (20 ml) was stirred at room temperature during the dropwise addition of a 1.445 M solution of n-butyl lithium in hexane (10.0 ml., 0.01445 m). After the addition, the mixture was stirred for 5 minutes, and then 4,5-diphenyl-2-iodooxazole (Chemical Abstracts 65 7159h) (5.0 g, 0.0144 m) in dry THF (20 ml) was added dropwise. The mixture was stirred for 6 hours at room temperature and then hydrolysed with water. The solvent was removed in vacuo and the residue extracted with diethyl ether.
Quantity
2.06 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5](C)([CH3:9])[C:6]([NH2:8])=[O:7])CCC.[CH2:11]([Li])[CH2:12][CH2:13][CH3:14].[C:16]1([C:22]2[N:23]=[C:24](I)[O:25][C:26]=2[C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.O>C1COCC1.CCCCCC>[CH2:11]([N:8]([C:24]1[O:25][C:26]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[C:22]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[N:23]=1)[C:6](=[O:7])[CH:5]([CH3:9])[CH3:1])[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
C(CCC)C(C(=O)N)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=C(OC1C1=CC=CC=C1)I
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
The mixture was stirred for 6 hours at room temperature
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with diethyl ether

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(CCC)N(C(C(C)C)=O)C=1OC(=C(N1)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.